Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Description

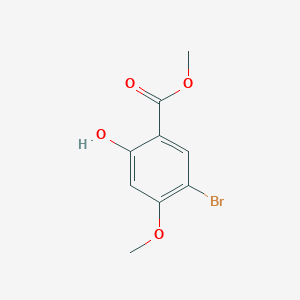

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCVGKZBHDBQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359987 | |

| Record name | methyl 5-bromo-2-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-52-1 | |

| Record name | Benzoic acid, 5-bromo-2-hydroxy-4-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39503-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-bromo-2-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 5-BROMO-2-HYDROXY-4-METHOXYBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

CAS Number: 39503-52-1

This technical guide provides a comprehensive overview of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, a halogenated aromatic compound of interest to researchers and professionals in organic synthesis and drug development. This document summarizes its chemical properties, outlines a potential synthetic pathway, and presents available spectral data.

Chemical Properties and Data

This compound is a substituted benzoic acid derivative. Its structure incorporates a bromine atom, a hydroxyl group, and a methoxy group, making it a versatile intermediate for further chemical modifications. The quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 39503-52-1 | [][2][3] |

| Molecular Formula | C₉H₉BrO₄ | [4][5] |

| Molecular Weight | 261.07 g/mol | [5] |

| Monoisotopic Mass | 259.9684 Da | [4] |

| Purity | Typically ≥95% | [5] |

| InChI Key | WLCVGKZBHDBQJN-UHFFFAOYSA-N | [4][5] |

Synthesis

Conceptual Synthetic Workflow

This diagram illustrates a potential logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is a halogenated aromatic compound belonging to the class of substituted benzoates. Its structure, featuring a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring, makes it a molecule of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and safety information, compiled from available scientific literature and chemical databases. The potential utility of this compound can be inferred from the activities of structurally similar molecules, which have been investigated for their roles as enzyme inhibitors and as intermediates in the synthesis of complex natural products.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the tables below. It is crucial to distinguish this compound from its isomers, as their properties can differ significantly.

Table 1: General Chemical Properties

| Property | Value | Source |

| CAS Number | 39503-52-1 | N/A |

| Molecular Formula | C₉H₉BrO₄ | [1][2] |

| Molecular Weight | 261.07 g/mol | [1][2] |

| Appearance | White to off-white solid | N/A |

| Purity | 95% | [1] |

| InChI Key | WLCVGKZBHDBQJN-UHFFFAOYSA-N | [1][2] |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 143 °C | N/A |

| Boiling Point | 328.9 ± 37.0 °C (Predicted) | N/A |

| Density | 1.573 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 8.83 ± 0.23 (Predicted) | N/A |

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 260.97568 |

| [M+Na]⁺ | 282.95762 |

| [M-H]⁻ | 258.96112 |

| [M+NH₄]⁺ | 278.00222 |

| [M+K]⁺ | 298.93156 |

| [M]+ | 259.96785 |

| [M]⁻ | 259.96895 |

| (Source: Predicted Collision Cross Section (CCS) values)[2] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key insights into its molecular structure.

Table 4: ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.91 | s | 3H | Methoxy group (-OCH₃) |

| 3.93 | s | 3H | Ester methyl group (-COOCH₃) |

| 6.49 | s | 1H | Aromatic proton |

| 7.99 | s | 1H | Aromatic proton |

| 10.93 | s | 1H | Phenolic hydroxyl proton (-OH) |

No experimental Infrared (IR) or a full experimental Mass Spectrum for this specific compound were found in the public literature at the time of this report.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of the title compound has been reported as follows:

Starting Material: 5-bromo-2-hydroxy-4-methoxybenzoic acid.

Reagents: Methanol, (Diazomethyl)trimethylsilane solution in hexanes, Acetic acid.

Procedure:

-

A solution of 5-bromo-2-hydroxy-4-methoxybenzoic acid (2.00 g) in methanol (10.0 mL) is prepared.

-

The solution is cooled in an ice bath.

-

A 0.6 M solution of (diazomethyl)trimethylsilane in hexanes (14.8 mL) is added slowly to the cooled solution.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

Upon completion of the reaction, acetic acid (0.12 mL) is added to quench the reaction.

-

The solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/hexane to afford this compound (2.08 g).

General Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Potential Applications and Biological Relevance

While direct studies on the biological activity of this compound are limited, its structural motifs are present in compounds with known biological significance.

Intermediate in Pharmaceutical Synthesis

Structurally related brominated hydroxy- and methoxy-substituted aromatic compounds serve as key intermediates in the total synthesis of complex natural products. For instance, brominated isovanillin derivatives are precursors in some synthetic routes to galantamine , an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3] The functional groups present in this compound (a bromine atom for potential cross-coupling reactions, a hydroxyl group for etherification, and an ester for modification) make it a plausible candidate as a building block in medicinal chemistry.

The following diagram illustrates a conceptual pathway where a substituted benzoate could be utilized in the synthesis of a complex molecule.

Potential as an Acetylcholinesterase Inhibitor

Benzoic acid derivatives have been investigated for their acetylcholinesterase (AChE) inhibitory properties. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While the inhibitory potential of this compound has not been specifically reported, its structural similarity to other known inhibitors warrants further investigation.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound should be handled with care in a laboratory setting.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a well-characterized compound in terms of its synthesis and basic chemical identity. The available data provides a solid foundation for its use in a research and development context. However, a comprehensive understanding of its chemical properties would be enhanced by experimental determination of its solubility in various organic solvents, as well as by obtaining experimental IR and mass spectra. Furthermore, the exploration of its biological activities, particularly as an enzyme inhibitor or as a synthetic intermediate for bioactive molecules, represents a promising avenue for future research. This technical guide serves as a valuable resource for scientists and researchers interested in the potential of this and related substituted benzoates.

References

In-Depth Technical Guide: Molecular Weight of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, a compound of interest in various research and development applications. The following sections present the molecular formula, a comprehensive calculation of its molecular weight, and the atomic weights of its constituent elements, all summarized in clear, structured tables for ease of reference.

Molecular Composition and Weight

The molecular formula for this compound is C₉H₉BrO₄.[1] Its molecular weight is a fundamental property, essential for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization.

Determination of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom present in the molecule. The atomic weights for carbon, hydrogen, bromine, and oxygen are based on established values.

Table 1: Atomic Weight of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.01 |

| Hydrogen | H | ~1.008 |

| Bromine | Br | ~79.904 |

| Oxygen | O | ~15.999 |

Note: Atomic weights are based on the weighted average of their naturally occurring isotopes.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Table 2: Calculation of Molecular Weight for C₉H₉BrO₄

| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | ~12.01 | ~108.09 |

| Hydrogen | H | 9 | ~1.008 | ~9.072 |

| Bromine | Br | 1 | ~79.904 | ~79.904 |

| Oxygen | O | 4 | ~15.999 | ~63.996 |

| Total | ~261.062 |

The calculated molecular weight of this compound is approximately 261.062 g/mol . This value is consistent with the molecular weight of 261.071 g/mol found in chemical databases.[1]

Logical Relationship for Molecular Weight Calculation

The process of calculating the molecular weight follows a straightforward logical path, as illustrated in the diagram below.

Caption: Logical workflow for calculating the molecular weight.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Bromine - Wikipedia [en.wikipedia.org]

- 3. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. quora.com [quora.com]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. byjus.com [byjus.com]

- 13. Atomic/Molar mass [westfield.ma.edu]

- 14. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 20. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate. The information is curated for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a substituted aromatic compound. Its structure consists of a benzene ring functionalized with a methyl ester, a hydroxyl group, a methoxy group, and a bromine atom.

Molecular Structure Diagram:

Synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and reproducible synthesis pathway for Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, a valuable intermediate in the development of novel pharmaceutical compounds and other fine chemicals. This document details the experimental protocols, quantitative data, and logical workflow for the multi-step synthesis starting from the readily available precursor, vanillin.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a three-step reaction sequence starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). The pathway involves:

-

Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the vanillin aromatic ring.

-

Oxidation: Conversion of the aldehyde functional group of 5-bromovanillin to a carboxylic acid.

-

Fischer Esterification: Methylation of the carboxylic acid group to yield the final product.

The following diagram illustrates the overall synthesis pathway:

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromovanillin

This procedure outlines the electrophilic bromination of vanillin to produce 5-bromovanillin.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 5-Bromovanillin.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 70.03 g (460.26 mmol) of vanillin in 500 ml of methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 80.94 g (506.35 mmol) of bromine to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Pour the reaction mixture into 1500 ml of ice-cold water.

-

Collect the resulting pale yellow solid by vacuum filtration.

-

Wash the solid thoroughly with cold water and dry in vacuo to yield 5-bromovanillin.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Vanillin | N/A |

| Product | 5-Bromovanillin | N/A |

| Yield | 99% | [1] |

| Melting Point | 164-166 °C | [1] |

Step 2: Synthesis of 5-Bromovanillic Acid

This procedure details the oxidation of 5-bromovanillin to 5-bromovanillic acid using potassium permanganate.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 5-Bromovanillic Acid.

Methodology:

-

In a three-necked round-bottom flask fitted with a mechanical stirrer, dropping funnel, and thermometer, suspend 23.1 g (100 mmol) of 5-bromovanillin in 200 ml of a 5% aqueous sodium hydroxide solution.

-

Heat the mixture to 60-70 °C with stirring.

-

Prepare a solution of 17.4 g (110 mmol) of potassium permanganate in 300 ml of water.

-

Add the potassium permanganate solution dropwise to the heated 5-bromovanillin suspension over about 1 hour. The purple color of the permanganate should disappear as it reacts.

-

After the addition is complete, continue stirring at 70 °C for an additional 2 hours or until the purple color no longer fades.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings, and cool in an ice bath.

-

Carefully acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 2, at which point a white precipitate will form.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry to obtain 5-bromovanillic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-Bromovanillin | N/A |

| Product | 5-Bromovanillic Acid | N/A |

| Expected Yield | ~85-95% | Adapted from general procedures |

| Melting Point | 224-226 °C | Literature Value |

Step 3: Synthesis of this compound

This final step involves the Fischer esterification of 5-bromovanillic acid to yield the target compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the final product.

Methodology:

-

To a round-bottom flask containing 24.7 g (100 mmol) of 5-bromovanillic acid, add 250 ml of anhydrous methanol.

-

With stirring, carefully add 5 ml of concentrated sulfuric acid to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature and then remove the excess methanol under reduced pressure using a rotary evaporator.

-

To the residue, add 200 ml of cold water and extract the product with ethyl acetate (3 x 100 ml).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 ml) to remove any unreacted acid, followed by a wash with brine (100 ml).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-Bromovanillic Acid | N/A |

| Product | This compound | N/A |

| Expected Yield | ~90-98% | Adapted from general procedures |

| Purity | >98% | Commercially available standard |

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Bromine is highly corrosive and toxic; handle with extreme care.

-

Concentrated acids (sulfuric acid, hydrochloric acid) are corrosive and should be handled with caution.

-

Potassium permanganate is a strong oxidizing agent; avoid contact with combustible materials.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.

This guide provides a robust and well-documented pathway for the synthesis of this compound. The detailed protocols and quantitative data should enable researchers to successfully replicate this synthesis in a laboratory setting.

References

An In-depth Technical Guide to the Starting Materials for Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the production of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate. This document details the primary synthetic routes, experimental protocols, and relevant biological context for this compound, tailored for professionals in chemical research and drug development.

Introduction

This compound is a halogenated derivative of vanillic acid, a phenolic compound of interest in medicinal chemistry. Its structure, featuring a bromo substituent on the aromatic ring, suggests potential for enhanced biological activity compared to its parent compounds. This guide focuses on the accessible starting materials and efficient synthetic methodologies for its preparation.

Primary Synthetic Pathway and Starting Materials

The most direct and industrially scalable approach to synthesizing this compound involves the electrophilic bromination of a readily available starting material. Based on a thorough review of synthetic chemistry literature, the preferred starting material is Methyl 4-hydroxy-3-methoxybenzoate , also known as Methyl vanillate .

Methyl vanillate is a commercially available and relatively inexpensive compound, making it an ideal precursor for the synthesis of the target molecule. The core of the synthesis is the regioselective bromination of the aromatic ring.

An alternative, though less direct, route could commence from Vanillic acid . This would necessitate an initial bromination step to form 5-bromovanillic acid, followed by esterification to yield the final product. While feasible, this two-step process may be less efficient than the direct bromination of the pre-existing ester.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the primary synthetic route.

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 4-hydroxy-3-methoxybenzoate | C₉H₁₀O₄ | 182.17 | 3943-74-6 |

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Bromine | Br₂ | 159.808 | Brominating Agent |

| Acetic Acid | CH₃COOH | 60.052 | Solvent |

| Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (Typical) |

| This compound | C₉H₉BrO₄ | 261.07 | 39503-52-1 | >95% |

Note: The yield for the direct bromination of Methyl vanillate to the target compound is not explicitly documented in a single source. However, based on analogous reactions, a yield in the range of 80-95% can be reasonably expected under optimized conditions.

Experimental Protocols

Synthesis of this compound from Methyl 4-hydroxy-3-methoxybenzoate

This protocol is adapted from established methods for the bromination of structurally similar phenolic esters.

Materials:

-

Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Logical and Workflow Diagrams

The synthesis of this compound can be represented by a straightforward workflow.

Caption: Synthetic workflow for this compound.

Potential Biological Signaling Pathway

Based on its structural similarity to other bromo-vanilloid compounds, this compound is hypothesized to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and inflammation.

Caption: Hypothesized activation of the TRPV1 signaling pathway.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct bromination of Methyl 4-hydroxy-3-methoxybenzoate. This method utilizes readily available starting materials and follows a well-established chemical transformation. The structural characteristics of the final product suggest its potential as a modulator of the TRPV1 signaling pathway, warranting further investigation into its pharmacological properties. This guide provides the foundational chemical knowledge for researchers to synthesize and explore the applications of this compound.

Spectroscopic Analysis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 5-bromo-2-hydroxy-4-methoxybenzoate (C₉H₉BrO₄, Molecular Weight: 261.07 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and representative values derived from analogous structures. These data are intended to serve as a reference for researchers in the fields of organic synthesis, analytical chemistry, and drug discovery.

Data Presentation

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Ar-OH |

| 7.35 | Singlet | 1H | Ar-H |

| 6.85 | Singlet | 1H | Ar-H |

| 3.90 | Singlet | 3H | -OCH₃ |

| 3.85 | Singlet | 3H | -COOCH₃ |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 168.5 | C=O | Ester Carbonyl |

| 157.0 | C | C-OH |

| 152.0 | C | C-OCH₃ |

| 125.0 | CH | Ar-CH |

| 115.0 | C | C-Br |

| 110.0 | CH | Ar-CH |

| 105.0 | C | C-COOCH₃ |

| 56.0 | CH₃ | -OCH₃ |

| 52.5 | CH₃ | -COOCH₃ |

Table 3: IR (Infrared) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (phenolic) |

| 3010-2950 | Medium | C-H stretch (aromatic & aliphatic) |

| 1725 | Strong | C=O stretch (ester) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| 1280, 1050 | Strong | C-O stretch (ester and ether) |

| 800-600 | Strong | C-Br stretch |

Table 4: MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 260/262 | 95/95 | [M]⁺ (Isotopic pattern for Br) |

| 229/231 | 100/100 | [M - OCH₃]⁺ (Base Peak) |

| 201/203 | 40/40 | [M - COOCH₃]⁺ |

| 122 | 30 | [M - Br - COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Electron Ionization (EI) is used, where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, with the CAS Number 39503-52-1, is a substituted aromatic ester. Its structure, featuring a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring, makes it a compound of interest in medicinal chemistry and organic synthesis. The strategic placement of these functional groups offers multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules and potential drug candidates. Understanding the physical properties of this compound is fundamental for its application in laboratory and industrial settings, guiding decisions on reaction conditions, purification methods, and formulation development.

This technical guide provides a comprehensive overview of the known physical properties of this compound and its isomers. Due to the limited availability of experimental data for the title compound, this guide also includes detailed, generalized experimental protocols for determining key physical characteristics. Furthermore, based on the biological activity of structurally similar compounds, a putative signaling pathway is proposed and visualized, offering insights into its potential pharmacological relevance.

Core Physical Properties

Data Presentation

Table 1: Molecular and General Properties of this compound

| Property | Value | Source |

| CAS Number | 39503-52-1 | Sigma-Aldrich |

| Molecular Formula | C₉H₉BrO₄ | CymitQuimica[1] |

| Molecular Weight | 261.07 g/mol | CymitQuimica[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 95% - 98% | CymitQuimica, Sigma-Aldrich[1] |

Table 2: Comparative Physical Properties of Isomeric and Related Compounds

| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| Methyl 4-bromo-2-methoxybenzoate | 139102-34-4 | 33 | 100-108 @ 0.01 mmHg |

| Methyl 5-bromo-4-hydroxy-2-methoxybenzoate | 185050-77-5 | Not Available | 342.018 @ 760 mmHg |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 5034-74-2 | 125-127 | Not Available |

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 2973-76-4 | 166-167 | 314 |

| Methyl 4-acetamido-5-bromo-2-methoxybenzoate | 4093-34-9 | 174 | 449.7 @ 760 mmHg |

Note: The data for isomeric and related compounds are provided for comparative purposes and to estimate the expected properties of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts are recorded. This range is the melting point of the substance.

-

Purity Check: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Procedure:

-

To a small test tube, add approximately 10-20 mg of this compound.

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time) and vortex or shake vigorously after each addition.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe if the solid dissolves completely.

-

-

Classification:

-

Soluble: If the compound dissolves completely.

-

Slightly soluble: If a significant portion of the compound dissolves.

-

Insoluble: If the compound does not visibly dissolve.

-

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the dissolved solid is determined.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique used to determine the structure of organic compounds. A published synthesis of this compound reported the following characteristic chemical shifts.

Methodology:

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

-

Spectral Analysis: The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals are analyzed to elucidate the structure of the molecule. For aromatic compounds, the protons on the benzene ring typically appear in the region of 6.5-8.0 ppm.[2]

Putative Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, research on the structurally analogous compound, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone , has shown that it can inhibit the expression of Matrix Metalloproteinase-9 (MMP-9) by regulating the NF-κB and MAPK signaling pathways. These pathways are crucial in inflammation and cancer progression.[3][4][5] MMP-9 plays a significant role in cancer cell migration and invasion by degrading the extracellular matrix.[6][7]

Based on this evidence, a putative signaling pathway for this compound is proposed below. This diagram illustrates the potential mechanism by which this class of compounds may exert anti-inflammatory and anti-cancer effects.

Mandatory Visualization

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synapse.koreamed.org [synapse.koreamed.org]

- 6. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of MMP-9 in epithelial-mesenchymal transition of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical research. An understanding of its solubility in various solvents is crucial for its effective use in reaction design, purification, formulation, and biological screening assays. This technical guide provides a comprehensive overview of the predicted solubility of this compound, alongside a detailed experimental protocol for its quantitative determination.

Core Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These properties can influence the compound's solubility characteristics.

| Property | Value |

| Molecular Formula | C₉H₉BrO₄[1] |

| Molecular Weight | 261.07 g/mol [1] |

| Appearance | Crystalline solid |

| Purity | Typically >95% |

| InChI Key | WLCVGKZBHDBQJN-UHFFFAOYSA-N[1] |

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group suggests the potential for hydrogen bonding with protic solvents. However, the overall hydrophobicity imparted by the brominated benzene ring and the methyl ester group is likely to limit its solubility in water , rendering it poorly soluble. It is expected to exhibit moderate solubility in ethanol and methanol due to the combination of polar interactions and the organic nature of these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The compound is anticipated to have good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . These solvents can effectively solvate the polar functional groups of the molecule. Solubility in acetone is expected to be moderate to good.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of multiple polar functional groups, this compound is expected to have low solubility in nonpolar solvents like hexane . Its solubility in toluene might be slightly better due to the aromatic nature of both the solute and the solvent.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of this compound in various solvents. This method, known as the isothermal shake-flask method, is considered the gold standard for solubility measurement.[2]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone) of high purity

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.

-

Accurately add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

-

-

Data Presentation:

-

Express the solubility in terms of mg/mL or mol/L.

-

Report the mean solubility and the standard deviation for the triplicate samples.

-

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no published information available that directly links this compound to specific signaling pathways or biological mechanisms of action. Research into the biological activities of this compound is still in a nascent stage. As such, a diagrammatic representation of its involvement in signaling cascades cannot be provided at this time.

Conclusion

While quantitative solubility data for this compound is not yet publicly available, this guide provides a robust framework for its prediction and experimental determination. The provided protocol for the isothermal shake-flask method offers a reliable approach for researchers to generate accurate and reproducible solubility data. Such data is indispensable for advancing the use of this compound in chemical synthesis, drug discovery, and development. Further research is warranted to elucidate the biological activities and potential mechanisms of action of this compound.

References

An In-depth Technical Guide to Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, provides a robust experimental protocol for its synthesis, and includes spectroscopic data for characterization. While specific biological activities of this compound are not extensively documented in current literature, its structural motifs suggest potential as a valuable intermediate in the synthesis of more complex bioactive molecules. This guide serves as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Chemical Properties and Data

This compound is a solid organic compound.[1] Its chemical structure and key identifying information are presented below.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 39503-52-1 | [1][2] |

| Molecular Formula | C₉H₉BrO₄ | [3][4] |

| Molecular Weight | 261.07 g/mol | [1][4] |

| Melting Point | 143 °C | [5] |

| Boiling Point | 328.9±37.0 °C (Predicted) | [5] |

| Density | 1.573±0.06 g/cm³ (Predicted) | [5] |

| Purity | 98% | [1] |

| Appearance | Solid | [1] |

| Storage | Room Temperature, under nitrogen | [1] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 10.93 (s, 1H), 7.99 (s, 1H), 6.49 (s, 1H), 3.93 (s, 3H), 3.91 (s, 3H) | [2] |

| InChI Key | WLCVGKZBHDBQJN-UHFFFAOYSA-N | [1][4] |

Table 2: Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This information is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 5-bromo-2-hydroxy-4-methoxybenzoic acid.[2][6]

Experimental Protocol

Materials:

-

5-bromo-2-hydroxy-4-methoxybenzoic acid (2.00 g)

-

Methanol (10.0 mL)

-

0.6 M (diazomethyl)trimethylsilane in hexanes (14.8 mL)

-

Acetic acid (0.12 mL)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2.00 g of 5-bromo-2-hydroxy-4-methoxybenzoic acid in 10.0 mL of methanol.[2]

-

Cool the solution in an ice bath.[2]

-

Slowly add 14.8 mL of a 0.6 M solution of (diazomethyl)trimethylsilane in hexanes to the cooled solution with stirring.[2]

-

Remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.[2]

-

After 3 hours, quench the reaction by adding 0.12 mL of acetic acid.[2]

-

Remove the solvent under reduced pressure using a rotary evaporator.[2]

-

Purify the resulting crude product by silica gel column chromatography, using a mixture of ethyl acetate and hexane as the eluent.[2]

-

Collect the fractions containing the desired product and evaporate the solvent to afford this compound (yield: 2.08 g).[2]

Synthesis Workflow Diagram

Potential Applications and Future Directions

While specific biological studies on this compound are limited, its structural features suggest its utility as a versatile intermediate in organic synthesis and drug discovery. The presence of a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring allows for various chemical modifications.

The bromine atom can be utilized in cross-coupling reactions to introduce more complex substituents. The hydroxyl and methoxy groups can be modified to alter the compound's polarity and hydrogen bonding capabilities, which are crucial for biological activity.

Patents have included this compound as an intermediate in the synthesis of isoindolin-1-one derivatives with potential activity as cholinergic muscarinic M1 receptor positive allosteric modulators for the treatment of Alzheimer's disease. This highlights its potential as a building block for neurologically active compounds.

Logical Relationship Diagram for Potential Applications

References

- 1. chemisgroup.us [chemisgroup.us]

- 2. Substituted 2-benzothiazolamines as sodium flux inhibitors: quantitative structure-activity relationships and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: Synthesis, Potential Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate and its analogs represent a class of substituted phenolic compounds with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and underlying mechanisms of action of this core compound and its derivatives. Drawing upon available data for structurally related molecules, this document explores their potential as antioxidant, antimicrobial, and cytotoxic agents. Detailed experimental protocols for key biological assays are provided to facilitate further research and evaluation. Furthermore, this guide elucidates a plausible signaling pathway—the Nrf2-mediated antioxidant response—that may be modulated by this class of compounds, offering insights into their therapeutic potential.

Chemical Synthesis

General Synthetic Approach: Esterification

A common method for the synthesis of methyl esters from carboxylic acids is Fischer esterification. An alternative approach involves the use of a methylating agent like methyl iodide in the presence of a base.

Experimental Protocol: Synthesis of an Analogous Compound (Methyl 5-bromo-2-hydroxybenzoate)

This protocol describes the synthesis of Methyl 5-bromo-2-hydroxybenzoate from 5-bromo-2-hydroxybenzoic acid and can be considered a foundational method for synthesizing the title compound.[1]

Materials:

-

5-bromo-2-hydroxybenzoic acid

-

Dimethylformamide (DMF)

-

Sodium hydride (NaH), n-hexane washed

-

Methyl iodide (CH₃I)

-

1 N Hydrochloric acid (HCl)

-

Crushed ice

-

Distilled water

-

Chloroform

Procedure:

-

Dissolve 5-bromo-2-hydroxybenzoic acid (1.0 g, 4.3 mmol) in DMF (10 ml).

-

Add n-hexane washed sodium hydride (0.21 g, 8.6 mmol) to the solution.

-

Stir the mixture at room temperature for 45 minutes.

-

Add methyl iodide (0.78 g, 5.5 mmol) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Pour the reaction mixture into a beaker containing crushed ice.

-

Adjust the pH of the mixture to approximately 4.0 using 1 N HCl, which will cause the product to precipitate.

-

Filter the precipitate and wash it twice with distilled water.

-

Crystallize the crude product from a chloroform solution to obtain the purified Methyl 5-bromo-2-hydroxybenzoate.

Biological Activities and Analogs

Direct quantitative biological data for this compound is limited in the current scientific literature. However, by examining its structural analogs, we can infer its potential biological activities. The presence of a halogenated phenolic ether moiety suggests potential for antioxidant, antimicrobial, and cytotoxic properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant potential of various substituted benzoates and related phenolic compounds has been evaluated, suggesting that this compound may also exhibit such activity.

Table 1: Antioxidant Activity of Structurally Related Compounds

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | DPPH Radical Scavenging | 167.30 | [2] |

| Gallic Acid (a core phenolic structure) | DPPH Radical Scavenging | < 50 (Very Strong) | [3] |

Antimicrobial Activity

The structural features of this compound, including the phenolic hydroxyl group and the bromine substituent, are common in compounds with antimicrobial properties. Analogs have demonstrated activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [4] |

| 2-Hydroxy-4-methoxybenzaldehyde | Agrobacterium tumefaciens | 100 | [2] |

| 2-Hydroxy-4-methoxybenzaldehyde | Candida albicans | 80 | [2] |

Cytotoxic Activity

Substituted benzoates and their derivatives have been investigated for their potential as anticancer agents. The introduction of bromine and methoxy groups can influence the cytotoxic profile of these molecules.

Table 3: Cytotoxic Activity of Structurally Related Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulphonamide | MCF7 (Breast) | Sub-micromolar | [5] |

| Halogenated benzofuran derivatives | Various cancer cell lines | Potent activity reported | [6] |

Experimental Protocols for Biological Assays

To facilitate further research into the biological activities of this compound and its derivatives, detailed protocols for key assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is a widely used method for assessing the free radical scavenging activity of a compound.[7][8][9][10]

Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Gallic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

-

Preparation of test compound solutions: Prepare a series of dilutions of the test compound in the same solvent as the DPPH solution.

-

Assay:

-

In a 96-well plate, add a specific volume of each dilution of the test compound.

-

Add an equal volume of the DPPH working solution to all wells.

-

Include a control well containing the solvent and the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

DPPH Assay Workflow

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Materials:

-

Human cancer cell line(s) of interest

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: The next day, treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT Assay Workflow

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (this compound)

-

96-well microtiter plates

-

Sterile saline or PBS

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum but no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Broth Microdilution Assay Workflow

Potential Signaling Pathway: Nrf2 Activation

Several studies on brominated phenols and other substituted benzoates suggest their involvement in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[19][20][21][22] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), which can be generated by or are similar in structure to compounds like this compound, Keap1 undergoes a conformational change. This change prevents the ubiquitination of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of various antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Proposed Nrf2 Signaling Pathway Activation

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of its structural analogs, it is plausible that this compound possesses antioxidant, antimicrobial, and cytotoxic properties. The activation of the Nrf2 signaling pathway represents a potential mechanism underlying its cytoprotective effects.

Further research is warranted to isolate or synthesize this compound and to directly evaluate its biological activities using the standardized protocols provided in this guide. Future studies should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ and MIC values of the pure compound against a panel of cancer cell lines, bacteria, and fungi.

-

Mechanism of Action Studies: Investigating the direct interaction of the compound with components of the Nrf2 pathway and other potential cellular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to optimize the desired biological activity and to understand the contribution of each functional group.

-

In Vivo Studies: Evaluating the efficacy and safety of promising analogs in preclinical animal models.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound and its derivatives.

References

- 1. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. biochemjournal.com [biochemjournal.com]

- 13. cyrusbio.com.tw [cyrusbio.com.tw]

- 14. MTT (Assay protocol [protocols.io]

- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Plant-Derived Polyphenols as Nrf2 Activators to Counteract Oxidative Stress and Intestinal Toxicity Induced by Deoxynivalenol in Swine: An Emerging Research Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is a substituted aromatic compound with potential applications in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive review of the available scientific literature concerning its synthesis, chemical properties, and predicted biological activities. While direct experimental data on the biological functions of this specific molecule is limited, this guide draws upon information from closely related structural analogs to infer its potential as an antimicrobial or anticancer agent. Detailed experimental protocols for its synthesis are provided, alongside a compilation of its known physicochemical properties. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction

This compound is a halogenated and methoxylated derivative of methyl benzoate. The presence of a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring is expected to confer specific chemical reactivity and biological activity to the molecule. Halogenated aromatic compounds are of significant interest in medicinal chemistry due to their role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Similarly, phenolic and methoxy-substituted benzoates have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects. This guide provides a detailed overview of the current knowledge on this compound, with a focus on its synthesis and potential therapeutic applications based on the activities of structurally similar compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 39503-52-1 | - |

| Molecular Formula | C₉H₉BrO₄ | - |

| Molecular Weight | 261.07 g/mol | - |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

Synthesis

A method for the synthesis of this compound has been described in the patent literature. The synthesis involves the esterification of the corresponding carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described in patent US 9,662,316 B2.[1]

Materials:

-

5-bromo-2-hydroxy-4-methoxybenzoic acid

-

Methanol

-

0.6M (diazomethyl)trimethylsilane in hexane solution

-

Ice bath

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve 2.00 g of 5-bromo-2-hydroxy-4-methoxybenzoic acid in 10.0 mL of methanol in a suitable reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add 14.8 mL of a 0.6M solution of (diazomethyl)trimethylsilane in hexane to the cooled solution with stirring.

-

Continue stirring the reaction mixture for 3 hours, maintaining the cold temperature.

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The crude product can be purified using standard techniques such as column chromatography or recrystallization, although the patent suggests using the crude product in the subsequent step without further purification.[1]

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Potential Biological Activities

Direct studies on the biological activity of this compound are not currently available in the scientific literature. However, the activities of structurally related compounds suggest potential areas of investigation.

Predicted Antimicrobial Activity

Substituted aromatic aldehydes and halogenated benzoates have been reported to exhibit antimicrobial properties.[2][3] The presence of both a halogen (bromine) and hydroxyl groups on the aromatic ring of the target molecule suggests that it may possess antibacterial and antifungal activities.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

This is a generalized protocol and should be optimized for the specific microorganisms being tested.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Positive and negative controls (e.g., standard antibiotic/antifungal, solvent control)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of the Antimicrobial Assay Workflow:

Caption: General workflow for determining antimicrobial activity.

Predicted Anticancer Activity

Numerous studies have reported the in vitro anticancer activity of substituted methyl benzoates and other aromatic compounds.[4][5][6][7][8] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines. The structural features of this compound make it a candidate for investigation as a potential anticancer agent.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

This is a generalized protocol and should be optimized for the specific cell lines and experimental conditions.

Materials:

-

Test compound (this compound)

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the Cytotoxicity Assay Workflow:

Caption: General workflow for assessing in vitro cytotoxicity.

Conclusion

This compound is a readily synthesizable compound with structural motifs that suggest potential biological activity. While the current body of literature on this specific molecule is sparse, this technical guide provides a starting point for researchers interested in exploring its properties. The provided synthesis protocol offers a clear path to obtaining the compound for further study. The inferred potential for antimicrobial and anticancer activities, based on data from structurally related compounds, highlights promising avenues for future research. It is recommended that future work focuses on the full spectroscopic characterization of this compound and a systematic evaluation of its biological properties to unlock its potential therapeutic applications.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of halogenated benzoates and other halogenated aromatic compounds to stimulate the microbial dechlorination of PCBs (Journal Article) | OSTI.GOV [osti.gov]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of "Methyl 5-bromo-2-hydroxy-4-methoxybenzoate" from 5-bromo-2-hydroxy-4-methoxybenzoic acid.